molecular formula C6H11NO2 B3003743 3,7-Dioxa-9-azabicyclo[3.3.1]nonane CAS No. 873336-52-8

3,7-Dioxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B3003743
CAS No.: 873336-52-8
M. Wt: 129.159
InChI Key: NHUACECKDDIIEA-UHFFFAOYSA-N
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Description

3,7-Dioxa-9-azabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.159. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Conformation

A study by Klepikova et al. (2003) focused on the steric structure of 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their derivatives. They utilized 1H NMR spectroscopy to demonstrate that these compounds exist in deuterochloroform solution in a double chair conformation. Specifically, they found that 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol is a mixture of two stereoisomeric alcohols, one in a double chair conformation and the other in a chair-boat conformation with an intramolecular hydrogen bond (Klepikova et al., 2003).

Synthesis and Structure

Aiguadé et al. (2001) developed an approach to form a 1,3-disubstituted 2,9-dioxabicyclo[3.3.1]nonane system representing the core of the F and G rings of azaspiracid natural products. This was achieved through a double intramolecular hetero-Michael addition (DIHMA) process (Aiguadé et al., 2001).

Organocatalysis in Oxidation Reactions

Shibuya et al. (2009) developed a synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an organocatalyst for oxidation of alcohols. They found that ABNO is highly active in catalytic oxidation, demonstrating its potential in organic synthesis (Shibuya et al., 2009).

Applications in Antimicrobial and Antioxidant Agents

Premalatha et al. (2013) synthesized bicyclic oximes with cyclohexadienone nuclei and evaluated their antimicrobial and antioxidant activities. Their study indicated that fluoro-substituted compounds showed excellent levels of antioxidant, antibacterial, and antifungal activities, suggesting their potential in developing new antimicrobial and antioxidant agents (Premalatha et al., 2013).

Development of Novel Reaction Methods

Duan et al. (2021) reported a novel protocol for preparing functionalized 9-azabicyclo[3.3.1]nonane derivatives from 3-formylchromones, enaminones, and heterocyclic ketene aminals through a cascade reaction. This method demonstrates an efficient pathway for synthesizing complex organic molecules (Duan et al., 2021).

Chemical Synthesis of Peptidomimetics

Mandal et al. (2005) reported the synthesis of 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid, a process relevant for the development of peptidomimetics in drug discovery (Mandal et al., 2005).

Safety and Hazards

The safety information for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Therefore, future directions could involve exploring radical-based strategies to construct an indole-fused azabicyclo[3.3.1]nonane structural framework .

Properties

IUPAC Name

3,7-dioxa-9-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5-2-9-4-6(7-5)3-8-1/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUACECKDDIIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(N2)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873336-52-8
Record name 3,7-dioxa-9-azabicyclo[3.3.1]nonane
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